molecular formula C9H14N2S B1398965 1-(Thiophen-2-yl)piperidin-4-amine CAS No. 1248294-11-2

1-(Thiophen-2-yl)piperidin-4-amine

Cat. No. B1398965
M. Wt: 182.29 g/mol
InChI Key: QWGSAJHNEKGBAI-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)piperidin-4-amine is a compound with the CAS Number: 1248294-11-2 . It has a molecular weight of 182.29 . It is in the form of an oil .


Molecular Structure Analysis

The InChI Code for 1-(Thiophen-2-yl)piperidin-4-amine is 1S/C9H14N2S/c10-8-3-5-11(6-4-8)9-2-1-7-12-9/h1-2,7-8H,3-6,10H2 . This code provides a specific representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(Thiophen-2-yl)piperidin-4-amine has a molecular weight of 182.29 . It is stored at temperatures below -10°C and is in the form of an oil .

Scientific Research Applications

Virtual Screening and Cancer Treatment

Virtual screening targeting the urokinase receptor led to the development of compounds that showed significant effects on breast tumor metastasis. The synthesis of related compounds demonstrated inhibition of cell growth, induced apoptosis, and blocked angiogenesis. These compounds exhibited suitable pharmacokinetic properties and showed promising results in reducing tumor volumes and metastasis in mice models, making them a starting point for next-generation compounds for cancer treatment (Wang et al., 2011).

Binge-Eating Behavior and Anxiety

Studies on piperidine derivatives showed that certain compounds, such as 1-Boc-piperidine-4-carboxaldehyde, could significantly reduce binge-eating behavior and exert an anxiolytic effect in rats. These findings indicate the potential therapeutic applications of piperidine derivatives in treating binge-eating disorders and associated anxiety (Guzmán-Rodríguez et al., 2021).

Synthetic Thrombin Inhibitors

Piperidine derivatives have been used to create synthetic thrombin inhibitors with improved pharmacodynamic and pharmacokinetic properties. These compounds are better tolerated and have a longer plasma half-life compared to similar compounds, making them useful in clinical applications for conditions requiring thrombin inhibition (Hauptmann et al., 1989).

Metabolism and Excretion Studies

The metabolism and excretion of certain piperidine derivatives have been studied, providing valuable data on the biotransformation pathways and the involvement of specific enzymes and transporters. These studies are crucial for understanding the pharmacokinetic behavior and optimizing the therapeutic potential of these compounds (Tang et al., 2002).

Histamine H3 Receptor Antagonists

Piperidine derivatives have been synthesized and evaluated as histamine H3 receptor antagonists. Certain compounds showed desirable drug-like properties and significant wake-promoting effects, indicating their potential use in treating disorders related to the histamine H3 receptor (Dvorak et al., 2009).

properties

IUPAC Name

1-thiophen-2-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c10-8-3-5-11(6-4-8)9-2-1-7-12-9/h1-2,7-8H,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGSAJHNEKGBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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